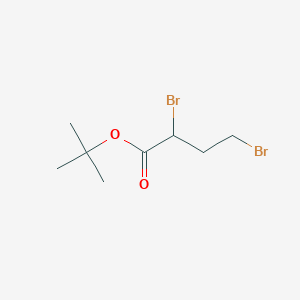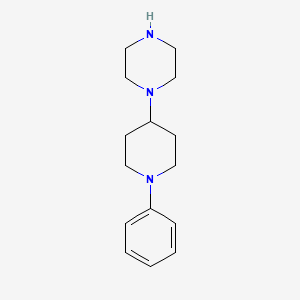
2,4-二溴丁酸叔丁酯
概述
描述
Tert-Butyl 2,4-dibromobutyrate (CAS# 77629-96-0) is a useful research chemical . It is also known as tert-butyl 2,4-dibromobutanoate . It has a molecular formula of C8H14Br2O2 and a molecular weight of 302.00 .
Molecular Structure Analysis
The molecular structure of tert-Butyl 2,4-dibromobutyrate consists of a butyrate backbone with two bromine atoms at the 2nd and 4th carbon atoms and a tert-butyl group attached to the carboxyl carbon . The InChI key is IELBUWARMJVXDU-UHFFFAOYSA-N .Chemical Reactions Analysis
Tert-Butyl 2,4-dibromobutyrate is known to react with primary amines to yield azetidine-2-carboxylates . This suggests that it can act as a building block in the synthesis of azetidine derivatives.Physical And Chemical Properties Analysis
Tert-Butyl 2,4-dibromobutyrate is a liquid at room temperature . It has a density of 1.562 g/mL at 20 °C . The boiling point is 275.2 ℃ at 760 mmHg .科学研究应用
- Explanation : When reacted with primary amines, this compound forms azetidine-2-carboxylates, which are important intermediates in organic synthesis. These azetidine derivatives find applications in medicinal chemistry, as they can be further functionalized to create diverse molecular scaffolds for drug development .
- Explanation : Researchers use it as a reagent to introduce the 2,4-dibromobutyl group into target molecules. This functional group can participate in subsequent transformations, such as nucleophilic substitutions or cross-coupling reactions, leading to the synthesis of complex organic compounds .
- Explanation : By reacting with appropriate nucleophiles, this compound can be incorporated into heterocycles, such as pyrrolidines or piperidines. These heterocyclic structures are prevalent in natural products and pharmaceuticals .
- Explanation : The 2,4-dibromobutyl moiety can be modified to create chiral ligands or transition-metal complexes. These compounds play a crucial role in asymmetric synthesis and catalysis .
- Explanation : Researchers incorporate this compound into polymers, dendrimers, or other macromolecules to impart specific properties (e.g., hydrophobicity, reactivity, or solubility). These functional materials find applications in areas like coatings, sensors, and drug delivery systems .
- Explanation : While not directly used as a final product, its derivatives can be further modified to create herbicides, insecticides, or pharmaceutical compounds. Researchers explore its potential in drug discovery and crop protection .
Azetidine-2-carboxylate Synthesis
Organic Synthesis
Heterocyclic Chemistry
Building Block for Ligands and Catalysts
Functional Materials
Agrochemicals and Pharmaceuticals
安全和危害
作用机制
Tert-Butyl 2,4-dibromobutyrate, also known as Tert-butyl 2,4-dibromobutanoate, is a chemical compound with the empirical formula C8H14Br2O2 . This compound has been employed as a building block in reactions with primary amines to yield azetidine-2-carboxylates .
Target of Action
The primary targets of Tert-Butyl 2,4-dibromobutyrate are primary amines . Primary amines are organic compounds that contain nitrogen as the key functional group. They play a crucial role in the formation of proteins and other complex biomolecules.
Mode of Action
Tert-Butyl 2,4-dibromobutyrate reacts with primary amines in a process that leads to the formation of azetidine-2-carboxylates
Biochemical Pathways
Given that the compound reacts with primary amines to form azetidine-2-carboxylates , it can be inferred that it may influence pathways involving these molecules.
Result of Action
The result of Tert-Butyl 2,4-dibromobutyrate’s action is the formation of azetidine-2-carboxylates . Azetidine-2-carboxylates are cyclic compounds that can be used in the synthesis of various pharmaceuticals and other complex organic molecules.
属性
IUPAC Name |
tert-butyl 2,4-dibromobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBUWARMJVXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,4-dibromobutyrate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042952.png)
![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3042955.png)
![4-chloro-3-nitrobenzyl N-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B3042958.png)

![2-bromo-N-(5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3042960.png)

![2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042962.png)

![2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3042965.png)

![2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B3042967.png)
![[({[(2-Chloro-3-phenylprop-2-enylidene)amino]oxy}carbonyl)amino](2,6-difluorophenyl)methanone](/img/structure/B3042970.png)

